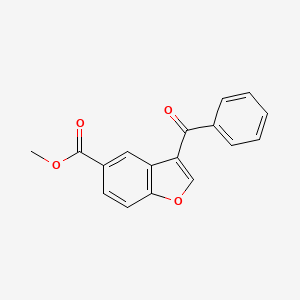

Methyl 3-benzoyl-1-benzofuran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-benzoylbenzofuran-5-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzoylbenzofuran-5-carboxylate typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-benzoylbenzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-benzoylbenzofuran-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-benzoylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-related kinase (ERK), thereby blocking the RAS/RAF/MEK/ERK signaling pathway. This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Benzofuran: The parent compound with a simpler structure.

Benzothiophene: A sulfur analog with similar biological activities.

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

Uniqueness: Methyl 3-benzoylbenzofuran-5-carboxylate stands out due to its specific functional groups and structural complexity, which contribute to its unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development .

Biological Activity

Methyl 3-benzoyl-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran class, which has gained attention for its diverse biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy against different cancer cell lines.

Pro-apoptotic Activity

Research indicates that this compound exhibits significant pro-apoptotic effects. It induces apoptosis through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases involved in the apoptotic pathway. Specifically, studies have shown that exposure to this compound leads to increased activity of caspases 3 and 7, essential markers of apoptosis. For instance, after 48 hours of exposure, a notable increase in caspase activity was observed, indicating strong pro-apoptotic properties .

Cell Cycle Arrest

In addition to apoptosis, this compound has been shown to induce cell cycle arrest in various cancer cell lines. This arrest occurs primarily at the G2/M phase, preventing cells from dividing and proliferating. The underlying mechanism involves the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Anticancer Activity

In Vitro Studies

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound displays potent cytotoxic effects across multiple types of cancer, including leukemia and solid tumors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

| MDA-MB-231 (Breast) | 8.5 | Inhibition of tubulin polymerization |

These findings suggest that this compound not only inhibits cell growth but also promotes programmed cell death in cancer cells .

Comparative Efficacy

When compared to other benzofuran derivatives, this compound shows a unique profile of biological activity. For example, derivatives with additional functional groups or different substitutions on the benzofuran ring often exhibit varied potencies and mechanisms. Studies have demonstrated that compounds with methoxy groups at specific positions on the benzofuran ring can enhance antiproliferative activity significantly .

Case Studies

Case Study: K562 Cell Line

In a controlled experiment involving K562 leukemia cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. After 48 hours of treatment at varying concentrations (1 µM to 10 µM), significant increases in caspase activity were recorded, confirming its efficacy as an anticancer agent .

Case Study: A549 Lung Cancer Cells

A549 cells treated with this compound showed marked signs of cell cycle arrest and increased ROS levels after treatment. Flow cytometry analysis revealed a substantial accumulation of cells in the G2/M phase after exposure to the compound for 24 hours .

Properties

CAS No. |

88673-76-1 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

methyl 3-benzoyl-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C17H12O4/c1-20-17(19)12-7-8-15-13(9-12)14(10-21-15)16(18)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

KHLKYBMFIPCTMW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.